molecular formula C18H14N4O3 B2460220 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide CAS No. 2034540-19-5

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide

Cat. No.: B2460220
CAS No.: 2034540-19-5
M. Wt: 334.335
InChI Key: YQIDANAEIDHALE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]isoxazole ring, a furan ring, and a pyrazine ring, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c23-17(10-13-12-4-1-2-5-15(12)25-22-13)21-11-14-18(20-8-7-19-14)16-6-3-9-24-16/h1-9H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQIDANAEIDHALE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Keto Nitriles with Hydroxylamine

The benzo[d]isoxazole ring system is commonly synthesized via cyclocondensation reactions. A validated approach involves treating β-keto nitriles with hydroxylamine hydrochloride in ethanol under reflux. For example, 3-cyanoacetylbenzofuran derivatives react with hydroxylamine to form 3-aminoisoxazoles, which can be further functionalized. Adapting this method, 3-cyanoacetyl-2-hydroxybenzene derivatives may undergo cyclization to yield the benzo[d]isoxazol-3-yl core. Typical reaction conditions involve 12 hours of reflux in 95% ethanol, achieving yields of 70–85%.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

Copper(I)-catalyzed 1,3-dipolar cycloaddition between in situ-generated nitrile oxides and terminal alkynes offers a regioselective route to 3,5-disubstituted isoxazoles. For the target compound, o-hydroxybenzonitrile oxide can be generated from o-hydroxybenzaldehyde oxime using chloramine-T, followed by reaction with propiolic acid derivatives. This method, conducted in dichloromethane at 0–25°C with CuI catalysis, provides the benzoisoxazole scaffold in 65–78% yield.

Preparation of the (3-(Furan-2-yl)Pyrazin-2-yl)Methanamine Intermediate

Suzuki-Miyaura Coupling for Pyrazine Functionalization

The introduction of the furan-2-yl group at the 3-position of pyrazine is achieved via Suzuki-Miyaura cross-coupling. Starting from 3-bromopyrazine-2-carbonitrile, palladium-catalyzed coupling with furan-2-ylboronic acid in a tetrahydrofuran/water mixture (3:1) at 80°C for 24 hours installs the furan moiety. Subsequent reduction of the nitrile to an amine using LiAlH4 in tetrahydrofuran yields (3-(furan-2-yl)pyrazin-2-yl)methanamine.

Reductive Amination of Pyrazinecarbaldehyde

An alternative route involves condensing 3-(furan-2-yl)pyrazine-2-carbaldehyde with ammonium acetate in the presence of sodium cyanoborohydride. This one-pot reductive amination in methanol at 25°C affords the methanamine derivative in 82% yield, bypassing intermediate isolation.

Acetamide Coupling Strategies

Carbodiimide-Mediated Amidation

The final acetamide bond is formed via carbodiimide coupling. Reacting benzo[d]isoxazol-3-ylacetic acid (prepared by hydrolyzing the corresponding methyl ester with NaOH) with (3-(furan-2-yl)pyrazin-2-yl)methanamine in dichloromethane, using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents, yields the target compound. This method typically achieves 60–75% yield after purification by silica gel chromatography.

Mixed Anhydride Method

For improved scalability, the mixed anhydride approach employs isobutyl chloroformate and N-methylmorpholine to activate the carboxylic acid. Benzo[d]isoxazol-3-ylacetic acid is treated with the chloroformate in tetrahydrofuran at −15°C, followed by addition of the methanamine derivative. This method minimizes racemization and provides 68–72% yield.

Optimization and Challenges

Regioselectivity in Isoxazole Formation

The position of substituents on the isoxazole ring critically influences bioactivity. Using DBU (1,8-diazabicycloundec-7-ene) as a base in nitrile oxide cycloadditions ensures regioselective formation of the 3-benzo[d]isoxazole isomer, avoiding competing 5-substituted products.

Stability of the Furan-Pyrazine Moiety

The furan ring is prone to oxidation under acidic conditions. Conducting Suzuki-Miyaura couplings under inert atmosphere (N2 or Ar) and minimizing exposure to protic solvents during workup preserves the furan integrity.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Reference
Cyclocondensation β-Keto nitrile cyclization 70–85 ≥95
1,3-Dipolar Cycloaddition CuI-catalyzed cycloaddition 65–78 ≥90
Suzuki-Miyaura Coupling Pd-mediated cross-coupling 75–80 ≥98
Carbodiimide Amidation EDCl/HOBt coupling 60–75 ≥97
Mixed Anhydride Method Isobutyl chloroformate activation 68–72 ≥96

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups in the benzo[d]isoxazole ring can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide. For instance, derivatives with similar structural features have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis. In vitro studies demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) in the range of 6.25 μg/mL, indicating potent antimicrobial effects .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. A related study investigated a series of substituted acetamides and found that some derivatives displayed promising cytotoxic effects against cancer cell lines. The mechanism of action is believed to involve the inhibition of critical cellular pathways, leading to apoptosis in cancer cells .

Antitubercular Activity

In vitro evaluations have shown that compounds structurally related to this compound possess significant antitubercular activity against M. tuberculosis H37Rv. Further assessments in animal models confirmed these findings, indicating the potential for development as therapeutic agents against tuberculosis .

Case Studies

StudyFocusFindings
Antimicrobial ActivitySignificant MIC values against M. tuberculosis; effective in vivo results in mice models.
Anticancer EvaluationPromising cytotoxicity against various cancer cell lines; mechanism involves apoptosis induction.
Antitubercular ActivityEffective against multiple strains; potential for further development as an antitubercular agent.

Mechanism of Action

The mechanism of action of 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could intercalate with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(benzo[d]isoxazol-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.

    2-(benzo[d]isoxazol-3-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)acetamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is unique due to its specific combination of benzo[d]isoxazole, furan, and pyrazine rings. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Benzo[d]isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Furan-Pyrazine Moiety : The furan and pyrazine components are incorporated via nucleophilic substitution reactions.
  • Final Acetamide Formation : The acetamide group is added to complete the structure.

The synthetic routes often require careful optimization to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity, particularly against Gram-positive bacteria. For instance, derivatives of benzoxazole have shown selective antibacterial properties with minimal inhibitory concentrations (MIC) ranging from 250 to 7.81 µg/ml against specific strains such as Bacillus subtilis and Escherichia coli .

CompoundMIC (µg/ml)Activity Type
Compound A7.81Antibacterial
Compound B50Antifungal
Compound C250Broad-spectrum

Anticancer Activity

Several studies have demonstrated that benzoxazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and prostate (PC3) cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .

Case Study:
A study evaluating the anticancer effects of similar compounds reported significant cytotoxicity against MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cellular signaling pathways.
  • Receptor Modulation : Interaction with various receptors can lead to altered cellular responses.
  • Induction of Apoptosis : The compound's structure allows it to trigger apoptotic pathways in cancer cells.

Comparative Analysis

When compared to similar compounds, this compound demonstrates unique properties due to the combination of its benzo[d]isoxazole ring and furan-pyrazine moiety.

Compound NameStructural FeaturesUnique Aspects
Compound XBenzo[d]isoxazole + FuranHigh anticancer activity
Compound YBenzothiazole derivativeStronger antimicrobial properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(benzo[d]isoxazol-3-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)acetamide, and what analytical techniques are critical for confirming its purity?

  • Answer : The synthesis of structurally analogous compounds typically involves multi-step reactions, such as:

  • Step 1 : Formation of the benzo[d]isoxazole core via cyclization of hydroxylamine derivatives with substituted benzaldehydes .
  • Step 2 : Introduction of the furan-pyrazine moiety through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for pyrazine functionalization) .
  • Step 3 : Acetamide linkage via condensation between the benzoisoxazole intermediate and the pyrazinylmethylamine derivative using condensing agents like EDCI or DCC .
  • Analytical Validation : Purity is confirmed via HPLC (≥95% purity threshold) and structural characterization via 1H^1H/13C^{13}C-NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS) .

Q. What key structural features of this compound influence its biological activity, and how are these analyzed experimentally?

  • Answer : Critical features include:

  • Benzo[d]isoxazole : Enhances π-π stacking with aromatic residues in target proteins.
  • Furan-Pyrazine Moiety : Contributes to hydrogen bonding and solubility .
  • Acetamide Linker : Facilitates conformational flexibility for target engagement.
  • Experimental Analysis : X-ray crystallography or molecular docking predicts binding modes, while structure-activity relationship (SAR) studies compare analogs with modified substituents .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50} determination) .
  • Cytotoxicity : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Assessment : Use shake-flask method with UV-Vis quantification in PBS or DMSO .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological targets of this compound, and what validation steps are required?

  • Answer :

  • Docking Workflow : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., kinases, GPCRs) .
  • Validation : Compare predicted binding energies with experimental IC50_{50} values. Perform molecular dynamics (MD) simulations to assess stability of docked complexes .
  • Case Study : Analogous compounds showed affinity for cyclin-dependent kinases (CDKs) in silico, later confirmed via kinase profiling .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Answer : Common discrepancies arise from:

  • Assay Conditions : Standardize buffer pH, temperature, and co-solvents (e.g., DMSO ≤0.1%) to minimize false negatives .
  • Structural Degradation : Monitor compound stability via LC-MS during assays .
  • Target Selectivity : Use orthogonal assays (e.g., SPR vs. enzymatic activity) to confirm target engagement .

Q. What strategies optimize reaction conditions for improved yield and purity in large-scale synthesis?

  • Answer :

  • Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh3_3)4_4) for coupling steps to reduce byproducts .
  • Solvent Optimization : Replace dichloromethane with ethanol/water mixtures for greener chemistry .
  • Process Monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress .

Q. How can structural modifications enhance solubility without compromising target affinity?

  • Answer :

  • Polar Substituents : Introduce hydroxyl or tertiary amine groups to the pyrazine ring .
  • Prodrug Approach : Convert the acetamide to a phosphate ester for improved aqueous solubility .
  • SAR Validation : Test analogs in parallel solubility-permeability assays (e.g., PAMPA) .

Q. What challenges arise when translating in vitro activity to in vivo efficacy, and how are these addressed?

  • Answer :

  • Pharmacokinetics (PK) : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Formulation : Use nanoemulsions or liposomes to enhance bioavailability .
  • Toxicity Screening : Conduct acute toxicity studies in rodent models prior to efficacy trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.